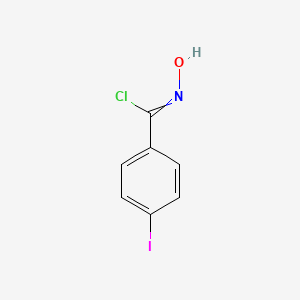
N-Hydroxy-4-iodobenzimidoyl Chloride
Descripción
N-Hydroxy-4-iodobenzimidoyl Chloride is a halogenated imidoyl chloride derivative characterized by a benzene ring substituted with an iodine atom at the para position and an N-hydroxyimidoyl chloride functional group. This compound is primarily employed in organic synthesis, particularly in cycloaddition reactions to construct heterocyclic frameworks such as isoxazoles . Its structure (Fig. 1) confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C7H5ClINO |
|---|---|
Peso molecular |
281.48 g/mol |
Nombre IUPAC |
N-hydroxy-4-iodobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClINO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H |
Clave InChI |
FELCGMDWRKKFFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=NO)Cl)I |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-iodobenzimidoyl Chloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride.
N-Hydroxy Group Addition: The N-hydroxy group can be introduced through the reaction of the benzimidazole derivative with hydroxylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-4-iodobenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxyl radicals.
Reduction: The iodine atom can be reduced to form the corresponding benzimidazole derivative.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of N-oxyl radicals.
Reduction: Formation of the corresponding benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-4-iodobenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various benzimidazole derivatives.
Medicine: It is being explored for its potential anticancer, antimicrobial, and antiviral properties.
Industry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-4-iodobenzimidoyl Chloride involves its ability to form N-oxyl radicals, which can participate in various chemical reactions. These radicals can interact with molecular targets, such as enzymes and proteins, leading to inhibition or modification of their activity. The presence of the iodine atom and the N-hydroxy group enhances its reactivity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
The compound is compared below with its structural analog, N-Hydroxy-4-methoxybenzeneCarboximidoyl Chloride , and the iodinated derivative 4-Iodobenzylamine Hydrochloride , highlighting key differences in substituents, reactivity, and applications.
Table 1: Comparative Properties of N-Hydroxy-4-iodobenzimidoyl Chloride and Analogues
Electronic and Steric Effects
Iodo vs. Methoxy Substituents :
- The iodine atom in this compound is weakly electron-withdrawing due to its polarizable C-I bond, which can stabilize transition states in cycloaddition reactions. This property is critical in its use for synthesizing 3-(4-iodophenyl)-5-(4-(trifluoromethyl)phenyl)isoxazole .
- The methoxy group in the methoxy analog is electron-donating, which may activate the benzene ring toward electrophilic substitution but could reduce the electrophilicity of the imidoyl chloride group compared to the iodo derivative.
- In contrast, the methoxy group’s smaller size may allow for faster reaction kinetics in certain contexts.
Physicochemical Properties
- Solubility :
- The methoxy analog is expected to exhibit higher solubility in polar solvents compared to the iodo derivative due to the polarity of the OCH₃ group.
- Melting Points :
- While data for the imidoyl chlorides are unavailable, 4-Iodobenzylamine Hydrochloride has a melting point of 299–303°C , reflecting its ionic character.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


